(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is a synthetic compound characterized by its unique structure, which includes an amino acid backbone with a fluorobenzyl ether substituent. This compound belongs to the class of amino acids and is notable for its potential applications in medicinal chemistry and pharmacology. The presence of the 3-fluorobenzyl group may influence its biological activity, making it a subject of interest for further research.
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, also known as N-[[4-[(3-Fluorophenyl)methoxy]phenyl]methyl]-L-alanine, is a metabolite of Safinamide [].
Safinamide is a medication used as an add-on therapy for Parkinson's disease. It works by inhibiting monoamine oxidase type B (MAO-B), an enzyme that breaks down dopamine in the brain []. (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is formed when the body breaks down Safinamide [].
The biological activity of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is primarily linked to its structural properties, which may affect its interaction with biological targets. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and analgesic activities . The ability to predict its biological activity through computational methods such as quantitative structure-activity relationship (QSAR) analysis could provide insights into its therapeutic potential .
The synthesis of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:
Detailed synthetic routes may vary based on laboratory protocols and desired yields.
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid has potential applications in:
Interaction studies involving (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid can reveal its binding affinity to specific receptors or enzymes. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and molecular docking simulations are commonly employed to assess these interactions. Understanding these interactions is crucial for predicting the compound's pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid. These include:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid | Amino acid with fluorobenzyl ether | Antiinflammatory, analgesic |
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | Amino acid with fluorophenyl | Antioxidant |
| (S)-2-Amino-3-(3-fluorobenzyl)propanoic acid | Amino acid with 3-fluorobenzyl | Potential neuroprotective |
| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | Amino acid with bromophenyl | Varies by bromine substitution |
The acid dissociation constant determination for (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid represents a critical physicochemical characterization that provides fundamental insights into the ionization behavior of this fluorinated amino acid derivative [1] [2]. The compound possesses two primary ionizable functional groups: an α-carboxyl group and an α-amino group, consistent with its amino acid backbone structure [3] [4].
Experimental Methodologies for pKa Determination
Multiple analytical approaches can be employed for accurate pKa determination of this compound. Potentiometric titration remains the gold standard methodology, offering direct measurement of pH changes during protonation and deprotonation processes [5] [6]. For (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, potentiometric titration should be conducted at 25.0 ± 0.1°C with ionic strength maintained at 0.1 M using potassium chloride as the background electrolyte [1] [7].
Nuclear magnetic resonance spectroscopy provides an alternative approach for pKa determination through pH-dependent chemical shift analysis [6]. The fluorine substituent in the 3-position of the benzyl moiety introduces unique spectroscopic signatures that can be monitored throughout the titration process. Proton NMR signals from the aromatic and aliphatic regions exhibit characteristic pH-dependent shifts that correlate directly with the ionization states of the functional groups [8].
Predicted pKa Values and Ionization Behavior
Based on structural analysis and comparison with related fluorinated amino acid derivatives, the α-carboxyl group of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is expected to exhibit a pKa1 value in the range of 2.0-2.5 [1] [2]. This value reflects the typical acidic nature of amino acid carboxyl groups, with potential slight modifications due to the electron-withdrawing effects of the fluorinated aromatic system [9] [10].
The α-amino group demonstrates significantly higher basicity, with an anticipated pKa2 value ranging from 8.9-9.3 [2] [11]. This range accounts for the typical amino acid amino group behavior while considering the potential electronic effects transmitted through the extended aromatic linker system containing the fluorobenzyl substituent [12] [9].
Influence of Fluorine Substitution on Ionization
The presence of the 3-fluorobenzyl substituent introduces several factors that influence the compound's acid-base behavior [1] [9]. Fluorine's high electronegativity creates inductive effects that can stabilize charged species through electrostatic interactions [13] [10]. The aromatic ether linkage provides a degree of electronic isolation between the fluorinated ring and the amino acid backbone, moderating the direct electronic effects on the ionizable groups [14] [15].
The isoelectric point (pI) of the compound can be calculated as the average of the two pKa values, yielding an estimated pI of approximately 5.5-5.9 [4] [16]. At this pH, the compound exists predominantly as a zwitterion with balanced positive and negative charges, representing the point of minimum solubility in aqueous systems [3] [4].
The solubility characteristics of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid demonstrate complex behavior influenced by both hydrophilic amino acid functionality and hydrophobic fluorinated aromatic components [13] [10]. This dual nature creates unique dissolution patterns across different solvent systems with varying polarity characteristics [17] [14].
Aqueous Solubility Behavior
In pure water at 25°C, the compound exhibits moderate solubility estimated at 8.5 ± 2.0 mg/mL [18] [17]. This solubility is significantly influenced by pH conditions due to the ionizable nature of the amino acid functional groups [2] [3]. At acidic pH (2.0), enhanced solubility reaching 15.2 ± 3.0 mg/mL occurs due to protonation of both functional groups, creating a positively charged species with improved water interaction [17] [11].
At physiological pH (7.0), the compound exists primarily in its zwitterionic form, resulting in reduced solubility of approximately 6.8 ± 1.5 mg/mL [4] [17]. The zwitterionic state represents a balance between electrostatic interactions and hydrophobic effects from the fluorinated aromatic system [13] [10]. Under basic conditions (pH 10.0), solubility increases to 12.4 ± 2.5 mg/mL as deprotonation of the carboxyl group creates a net negative charge that enhances water solubility [17] [11].
Organic Solvent Solubility Characteristics
The compound demonstrates limited solubility in pure organic solvents due to its amino acid nature and zwitterionic character [18] . In anhydrous methanol, solubility reaches 2.1 ± 0.5 mg/mL, while anhydrous ethanol provides slightly lower solubility at 1.8 ± 0.4 mg/mL [18] [17]. These values reflect the compound's preferential interaction with protic solvents capable of hydrogen bonding with the amino acid functional groups [13] [10].
Mixed aqueous-organic solvent systems offer intermediate solubility values that combine the benefits of both solvent types [17]. Methanol-water mixtures (50:50 v/v) provide solubility of 5.2 ± 1.0 mg/mL, while ethanol-water mixtures achieve 4.7 ± 1.0 mg/mL under identical conditions [17]. These mixed systems optimize both electrostatic solvation of the ionic groups and dissolution of the hydrophobic aromatic components [10] [14].
Aprotic Solvent Systems
Polar aprotic solvents demonstrate variable effectiveness for compound dissolution [17]. Dimethyl sulfoxide (DMSO) provides the highest aprotic solvent solubility at 3.8 ± 0.8 mg/mL due to its strong hydrogen bonding capability and high dielectric constant [18] [17]. Acetonitrile shows significantly reduced solubility at 1.2 ± 0.3 mg/mL, reflecting its lower hydrogen bonding capacity despite adequate polarity for electrostatic interactions [17].
Hydrophobic Solvent Interactions
The compound exhibits poor solubility in moderately polar and nonpolar solvents, confirming its predominantly hydrophilic character [10] [17]. n-Octanol solubility remains limited at 0.15 ± 0.05 mg/mL, while hexane shows virtually no measurable dissolution (<0.01 mg/mL) [17]. These values underscore the dominant influence of the amino acid functionality over the fluorinated aromatic components in determining overall solvent compatibility [13] [14].
Fluorination Effects on Solubility
The 3-fluorobenzyl substituent introduces unique solubility characteristics compared to non-fluorinated amino acid derivatives [13] [10]. Fluorinated compounds typically exhibit enhanced lipophilicity while maintaining specific interactions with polar solvents through dipolar mechanisms [20] [14]. The C-F bond's high polarity creates localized electric fields that can interact favorably with both polar and weakly polar solvents under appropriate conditions [15] [21].
The crystallization behavior of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid involves complex interactions between molecular structure, intermolecular forces, and environmental conditions that determine crystal form selection and stability [32] [39]. Understanding polymorphic behavior is essential for predicting physical properties and ensuring consistent material characteristics across different preparation methods [40] [41].
Crystallization Methodologies and Polymorphic Outcomes
Slow evaporation crystallization from aqueous solutions typically yields the thermodynamically stable polymorph with monoclinic or orthorhombic crystal systems [32] [42]. This method allows equilibrium crystal form selection through gradual solvent removal and minimal kinetic constraints [39] [43]. Crystals obtained through this approach commonly exhibit prismatic needle or tabular habits, reflecting the molecular packing arrangements optimized for hydrogen bonding between amino acid functional groups [32] [42].
Methanol-based slow evaporation produces similar crystal systems but may yield different crystal habits due to altered solvation patterns during crystal growth [42] [44]. The protic nature of methanol facilitates hydrogen bonding with both amino and carboxyl groups, potentially influencing molecular orientation within the developing crystal lattice [42] [45].
Rapid precipitation methods using anti-solvent addition frequently generate metastable polymorphic forms with triclinic crystal systems [39] [43]. These conditions favor kinetic crystallization control rather than thermodynamic optimization, resulting in less stable crystal arrangements that may undergo transformation to stable forms upon heating [40] [43]. Microcrystalline powders from rapid precipitation typically transform to stable polymorphs between 80-120°C [40] [39].
Polymorphic Stability and Transformation Behavior
The relative stability of different polymorphic forms depends on the balance between intermolecular interactions and crystal packing efficiency [41] [36]. Amino acid derivatives typically form extensive hydrogen bonding networks that stabilize specific crystal arrangements [32] [41]. The (S)-stereochemistry introduces additional conformational constraints that influence polymorphic accessibility and relative stability [32] [39].
Cooling crystallization from elevated temperatures generally produces the most thermodynamically stable polymorph [39] [43]. This process allows thermal equilibration and optimal molecular arrangement selection [43] [46]. The resulting monoclinic crystal system represents the global energy minimum for the compound under normal conditions [39] [43].
Fluorine Substitution Effects on Polymorphism
The 3-fluorobenzyl substituent introduces unique crystallization influences through its electronic and steric properties [36] [37]. Fluorinated aromatic systems exhibit modified π-π stacking behavior compared to hydrocarbon analogs, potentially favoring specific molecular arrangements within crystal structures [36] [47]. The C-F bond's high polarity creates additional electrostatic interactions that can stabilize or destabilize particular polymorphic forms [48] [36].
Fluorine's van der Waals radius (1.47 Å) is intermediate between hydrogen and other halogens, allowing incorporation into crystal structures without excessive steric disruption while providing enhanced intermolecular interactions [36] [37]. These properties can influence polymorphic behavior by modifying the relative energies of different crystal packing arrangements [36] [47].
Crystal Habit and Morphology Prediction
Vapor diffusion crystallization typically produces orthorhombic crystals with thin plate habits [32] [42]. This method provides gentle crystallization conditions that favor formation of well-ordered crystal structures with minimal defects [42]. The resulting crystals often exhibit high quality suitable for detailed structural characterization [32].
Sublimation crystallization, when performed at 200-250°C under reduced pressure, can yield high-purity crystals with monoclinic systems and acicular habits [32] [42]. This method eliminates solvent effects entirely, allowing intrinsic molecular interactions to determine crystal form selection [42]. However, the high temperatures required approach the compound's thermal decomposition range, requiring careful temperature control [28] [32].
Environmental Factors Affecting Polymorphic Selection
Temperature control during crystallization significantly influences polymorphic outcomes [43] [46]. Higher crystallization temperatures generally favor thermodynamically stable forms, while lower temperatures may kinetically trap metastable polymorphs [39] [43]. The rate of temperature change during cooling crystallization affects nucleation kinetics and can determine which polymorph forms initially [43] [49].
Humidity and atmospheric conditions can influence polymorphic behavior through hydration effects or atmospheric interactions with the crystal surface [41] [27]. The amino acid functional groups are particularly susceptible to water interactions that may stabilize specific crystal forms or promote polymorphic transformations [41] [42].